8-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-2-methylquinoline;oxalic acid
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Overview
Description
8-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-2-methylquinoline;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a quinoline core, substituted with methoxy and prop-1-enyl groups, and linked to an oxalic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-2-methylquinoline typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the methoxy and prop-1-enyl groups. This can be done using appropriate alkylating agents under basic conditions.
Etherification: The phenoxy group is introduced through an etherification reaction, where the quinoline derivative is reacted with 2-methoxy-4-[(E)-prop-1-enyl]phenol in the presence of a base.
Oxalic Acid Coupling: Finally, the compound is coupled with oxalic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The methoxy and prop-1-enyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: The phenoxy and quinoline moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
8-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-2-methylquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-2-methylquinoline involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy and prop-1-enyl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-[(E)-prop-1-enyl]phenoxyacetic acid
- 2-methylquinoline
- Phenoxy acetamide derivatives
Uniqueness
8-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-2-methylquinoline stands out due to its unique combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-2-methylquinoline;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3.C2H2O4/c1-4-6-17-10-12-19(21(15-17)24-3)25-13-14-26-20-8-5-7-18-11-9-16(2)23-22(18)20;3-1(4)2(5)6/h4-12,15H,13-14H2,1-3H3;(H,3,4)(H,5,6)/b6-4+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIFFOFSGHITJO-CVDVRWGVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOC2=CC=CC3=C2N=C(C=C3)C)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOC2=CC=CC3=C2N=C(C=C3)C)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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